molecular formula C20H14NO4.Cl<br>C20H14ClNO4 B1629458 Sanguinarium chloride hydrate CAS No. 1099738-80-3

Sanguinarium chloride hydrate

Cat. No.: B1629458
CAS No.: 1099738-80-3
M. Wt: 367.8 g/mol
InChI Key: GIZKAXHWLRYMLE-UHFFFAOYSA-M
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Description

This compound belongs to the benzophenanthridine alkaloid family and has been used for centuries in traditional medicine for its antimicrobial, anti-inflammatory, and analgesic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sanguinarium chloride hydrate can be synthesized through the extraction of sanguinarine from the roots of Sanguinaria canadensis. The extraction process involves the following steps:

    Harvesting and Drying: The roots of Sanguinaria canadensis are harvested and dried.

    Extraction: The dried roots are ground into a fine powder and subjected to solvent extraction using organic solvents such as ethanol or methanol.

    Purification: The crude extract is purified using techniques such as column chromatography to isolate sanguinarine.

    Conversion to this compound: Sanguinarine is then converted to this compound by reacting it with hydrochloric acid in the presence of water, resulting in the formation of the hydrate form.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Large-scale Extraction: Using industrial-grade solvents and equipment to extract sanguinarine from large quantities of Sanguinaria canadensis roots.

    Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity sanguinarine.

    Hydration: Converting sanguinarine to this compound through controlled reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Sanguinarium chloride hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation products.

    Reduction: It can be reduced to form dihydrosanguinarine.

    Substitution: It can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include hydroxide ions and amines.

Major Products:

    Oxidation Products: Various oxidized derivatives of sanguinarine.

    Reduction Products: Dihydrosanguinarine.

    Substitution Products: Substituted derivatives of sanguinarine.

Scientific Research Applications

Sanguinarium chloride hydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its interactions with nucleic acids and proteins, and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, and microbial infections.

    Industry: Used in the formulation of antimicrobial agents and natural health products.

Comparison with Similar Compounds

Sanguinarium chloride hydrate is unique among benzophenanthridine alkaloids due to its specific chemical structure and biological activities. Similar compounds include:

    Sanguinarine Nitrate: Another derivative of sanguinarine with similar biological activities.

    Ethoxysanguinarine: A modified form of sanguinarine with enhanced solubility.

    Chelerythrine: A related benzophenanthridine alkaloid with distinct biological properties.

    Dihydrosanguinarine: A reduced form of sanguinarine with different chemical reactivity

These compounds share some similarities in their chemical structure and biological activities but differ in their specific interactions and applications.

Properties

IUPAC Name

24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14NO4.ClH/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;/h2-8H,9-10H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZKAXHWLRYMLE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2447-54-3 (Parent)
Record name Sanguinarium chloride [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005578734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30971158
Record name 13-Methyl-2H,10H-[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-13-ium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5578-73-4, 1099738-80-3
Record name Sanguinarine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5578-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sanguinarium chloride [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005578734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-Methyl-2H,10H-[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-13-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sanguinarine chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sanguinarine Chloride Hydrate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SANGUINARIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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